3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide,monohydrochloride
CAS No.:
Cat. No.: VC13658947
Molecular Formula: C15H21Cl3N2O
Molecular Weight: 351.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21Cl3N2O |
|---|---|
| Molecular Weight | 351.7 g/mol |
| IUPAC Name | 3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide;hydrochloride |
| Standard InChI | InChI=1S/C15H20Cl2N2O.ClH/c1-18-15(7-3-2-4-8-15)10-19-14(20)11-5-6-12(16)13(17)9-11;/h5-6,9,18H,2-4,7-8,10H2,1H3,(H,19,20);1H |
| Standard InChI Key | ZYEJHUPWOHWUGD-UHFFFAOYSA-N |
| SMILES | CNC1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
| Canonical SMILES | CNC1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
3,4-Dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide monohydrochloride (CAS 2749298-55-1) is a hydrochloride salt derivative of its parent benzamide compound. The molecular formula is C₁₅H₂₁Cl₃N₂O, with a molecular weight of 351.7 g/mol . The SMILES notation (CNC1(CNC(=O)c2ccc(Cl)c(Cl)c2)CCCCC1.Cl) delineates its structure: a 3,4-dichlorobenzamide moiety linked via a methylene group to a cyclohexyl ring substituted with a methylamino group, with an additional hydrochloride counterion .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁Cl₃N₂O |
| Molecular Weight | 351.7 g/mol |
| CAS Number | 2749298-55-1 |
| SMILES | CNC1(CNC(=O)c2ccc(Cl)c(Cl)c2)CCCCC1.Cl |
Pharmacological Context and Opioid Receptor Interactions
While direct pharmacological data for 3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide monohydrochloride remain unpublished, its structural analogs provide critical insights. AH-7921, for instance, acts as a potent μ-opioid receptor agonist with analgesic effects comparable to morphine . The dimethylamino group in AH-7921 is critical for receptor interaction, and its demethylation generates active metabolites . By extension, the methylamino substitution in the subject compound may influence receptor affinity and intrinsic activity, though this hypothesis requires experimental validation.
The hydrochloride salt enhances aqueous solubility, a property critical for bioavailability in biological systems. This modification is common in pharmaceutical chemistry to improve pharmacokinetic profiles .
Metabolic Pathways and Biotransformation
Metabolic studies on AH-7921 offer a framework for predicting the biotransformation of 3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide monohydrochloride. In vitro experiments with human liver microsomes (HLMs) and hepatocytes identified demethylation, hydroxylation, and glucuronidation as primary metabolic routes for AH-7921 . The compound exhibited a short in vitro half-life of 13.5 ± 0.4 minutes in HLMs, suggesting rapid hepatic clearance .
For the methylamino derivative, demethylation would yield a primary amine, potentially altering metabolic stability and receptor interactions. Hydroxylation at the cyclohexyl or benzamide rings, followed by phase II conjugation (e.g., glucuronidation), is likely to generate polar metabolites suitable for renal excretion . Liquid chromatography–quadrupole/time-of-flight mass spectrometry (LC-Q/TOF-MS) is the primary analytical method for detecting such metabolites in biological matrices .
Analytical Detection and Forensic Considerations
The detection of 3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide monohydrochloride in forensic and clinical settings necessitates advanced analytical techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) enables precise identification of the parent compound and its metabolites . Key analytical targets include:
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Parent compound: Characteristic chlorine isotopic patterns and fragmentation ions (e.g., m/z 351.7 for [M+H]⁺).
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Demethylated metabolites: Loss of methyl groups (Δm/z -14) from the methylamino substituent.
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Hydroxylated derivatives: Addition of oxygen (Δm/z +16) to the cyclohexyl or benzamide moieties.
In urine specimens, glucuronidated metabolites may dominate, requiring enzymatic hydrolysis for optimal detection .
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